molecular formula C23H30N2O2 B13444253 Beta-Hydroxy-3-methylfentanyl-d3

Beta-Hydroxy-3-methylfentanyl-d3

Cat. No.: B13444253
M. Wt: 369.5 g/mol
InChI Key: FRPRNNRJTCONEC-FIBGUPNXSA-N
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Preparation Methods

The synthesis of Beta-Hydroxy-3-methylfentanyl-d3 involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups. The final step involves the attachment of the phenylethyl group.

Chemical Reactions Analysis

Beta-Hydroxy-3-methylfentanyl-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Beta-Hydroxy-3-methylfentanyl-d3 exerts its effects by binding to the μ-opioid receptor, which is a G-protein-coupled receptor. This binding inhibits adenylate cyclase, reducing the production of cyclic AMP (cAMP). As a result, the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), dopamine, acetylcholine, and noradrenaline is inhibited . This leads to analgesia and other opioid effects.

Comparison with Similar Compounds

Beta-Hydroxy-3-methylfentanyl-d3 is similar to other fentanyl analogs, such as:

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

369.5 g/mol

IUPAC Name

3,3,3-trideuterio-N-[1-(2-hydroxy-2-phenylethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C23H30N2O2/c1-3-23(27)25(20-12-8-5-9-13-20)21-14-15-24(16-18(21)2)17-22(26)19-10-6-4-7-11-19/h4-13,18,21-22,26H,3,14-17H2,1-2H3/i1D3

InChI Key

FRPRNNRJTCONEC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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